molecular formula C17H16N4O3 B13366611 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-benzotriazol-5-yl]acetamide

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-benzotriazol-5-yl]acetamide

Katalognummer: B13366611
Molekulargewicht: 324.33 g/mol
InChI-Schlüssel: FBBLORGHGNANLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is a complex organic compound that features a benzodioxin ring fused with a benzotriazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Benzotriazole Moiety: The benzotriazole ring is introduced through a cyclization reaction involving an aromatic amine and a diazonium salt.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzotriazole moiety, potentially converting it to a more saturated triazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions ortho to the nitrogen atoms in the benzotriazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Triazoline derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions due to its unique structural features.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced polymers and materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, making it useful in coordination chemistry. Additionally, the benzodioxin ring can participate in π-π interactions, influencing the compound’s binding affinity to various biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
  • N-(2-hydroxyphenyl)acetamide

Uniqueness

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is unique due to the combination of the benzodioxin and benzotriazole rings in a single molecule. This dual-ring system imparts unique electronic properties and potential for diverse chemical reactivity, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C17H16N4O3

Molekulargewicht

324.33 g/mol

IUPAC-Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylbenzotriazol-5-yl]acetamide

InChI

InChI=1S/C17H16N4O3/c1-10-7-14-15(9-13(10)18-11(2)22)20-21(19-14)12-3-4-16-17(8-12)24-6-5-23-16/h3-4,7-9H,5-6H2,1-2H3,(H,18,22)

InChI-Schlüssel

FBBLORGHGNANLO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C)C3=CC4=C(C=C3)OCCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.